Cas no 2034301-69-2 (N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide)

N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
- N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
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- Inchi: 1S/C16H12F3N3O4S/c17-16(18,19)26-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-25-14/h1-9,22H,10H2
- InChI Key: HDFQKBZJRPZCQT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC(F)(F)F)(NCC1C(C2=CC=CO2)=NC=CN=1)(=O)=O
Computed Properties
- Exact Mass: 399.05006153 g/mol
- Monoisotopic Mass: 399.05006153 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 103
- Molecular Weight: 399.3
N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-9701-30mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-2mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-40mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-5μmol |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-3mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-1mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-10mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-25mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-10μmol |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-9701-4mg |
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
2034301-69-2 | 4mg |
$66.0 | 2023-09-08 |
N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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5. Book reviews
Additional information on N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Recent Advances in the Study of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS: 2034301-69-2)
The compound N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS: 2034301-69-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique furan-pyrazine core and trifluoromethoxy substituent, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in drug discovery and development.
Recent studies have focused on the synthesis and optimization of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide, with particular emphasis on improving its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for further preclinical evaluations.
In addition to its anti-inflammatory properties, preliminary research has also explored the anticancer potential of this sulfonamide derivative. A recent preprint on bioRxiv reported that N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a critical feature for minimizing side effects in potential therapeutic applications. However, further in vivo studies are required to confirm these findings and assess the compound's safety profile.
The pharmacokinetic properties of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide have also been investigated, with mixed results. While the compound demonstrates reasonable stability in plasma, its solubility and metabolic clearance rates present challenges for oral administration. Researchers are currently exploring prodrug strategies and formulation optimizations to address these limitations. A 2024 patent application disclosed a novel salt form of the compound with improved solubility, indicating ongoing efforts to enhance its drug-like properties.
Despite these promising developments, several knowledge gaps remain. The exact molecular targets of N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide in different biological contexts are not fully characterized, and its potential off-target effects require thorough investigation. Future research directions may include structure-activity relationship (SAR) studies to optimize its efficacy, as well as comprehensive toxicological assessments to evaluate its safety for clinical translation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound as a potential therapeutic agent.
In conclusion, N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide represents a promising scaffold for drug discovery, with demonstrated biological activities across multiple therapeutic areas. While challenges remain in its optimization and development, the compound's unique chemical features and preliminary pharmacological data warrant continued investigation. This research brief underscores the importance of further studies to fully realize the therapeutic potential of this intriguing molecule in the chemical biology and pharmaceutical landscape.
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